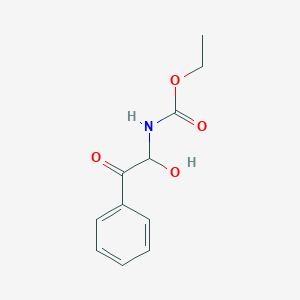![molecular formula C15H16IN3O3S B12182631 (4E)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-4-{[(3-iodophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12182631.png)
(4E)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-4-{[(3-iodophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-4-{[(3-iodophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxidotetrahydrothiophenyl group, an iodophenyl group, and a pyrazolone core, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-4-{[(3-iodophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The process begins with the preparation of the dioxidotetrahydrothiophenyl group, followed by the introduction of the iodophenyl group through iodination reactions. The final step involves the formation of the pyrazolone core through cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(4E)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-4-{[(3-iodophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the iodophenyl group to a phenyl group.
Substitution: The iodophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, (4E)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-4-{[(3-iodophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound can be used as a probe to study various biochemical processes. Its ability to undergo specific chemical reactions makes it a valuable tool for investigating enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound has potential as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development in areas such as cancer treatment and antimicrobial therapy.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (4E)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-4-{[(3-iodophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butyl)-4′-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-[1,1′-biphenyl]-2-sulfonamide
- Aryl halide chemistry informer library compound X15
Uniqueness
Compared to similar compounds, (4E)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-4-{[(3-iodophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one stands out due to its unique combination of functional groups
Properties
Molecular Formula |
C15H16IN3O3S |
|---|---|
Molecular Weight |
445.3 g/mol |
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)-4-[(3-iodophenyl)iminomethyl]-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C15H16IN3O3S/c1-10-14(8-17-12-4-2-3-11(16)7-12)15(20)19(18-10)13-5-6-23(21,22)9-13/h2-4,7-8,13,18H,5-6,9H2,1H3 |
InChI Key |
GWGMXJQMLFTVBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2CCS(=O)(=O)C2)C=NC3=CC(=CC=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12182549.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(6-fluoro-1H-indol-1-yl)acetamide](/img/structure/B12182552.png)
![1-(3,3-diphenylpropyl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B12182554.png)


![4-chloro-N-[3-(4-methyl-1,4-diazepan-1-yl)quinoxalin-2-yl]benzene-1-sulfonamide](/img/structure/B12182576.png)
![2-methyl-3-[(4-methylpiperazin-1-yl)(pyridin-2-yl)methyl]-1H-indole](/img/structure/B12182577.png)
![3,4,5-trimethoxy-N-[3-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]benzamide](/img/structure/B12182584.png)

![1-(2-chloro-9H-purin-6-yl)-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]piperidine-3-carboxamide](/img/structure/B12182603.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B12182608.png)
![N-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide](/img/structure/B12182609.png)

![3-{2-[4-(methylsulfonyl)piperazino]-2-oxoethyl}-4(3H)-quinazolinone](/img/structure/B12182623.png)
